molecular formula C8H6N6O7 B389754 (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE

(1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE

Cat. No.: B389754
M. Wt: 298.17g/mol
InChI Key: KRVFREAIMKBNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE is a complex organic compound featuring multiple oxadiazole rings. Oxadiazoles are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring, known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Properties

Molecular Formula

C8H6N6O7

Molecular Weight

298.17g/mol

IUPAC Name

[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]-[[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]imino]-oxidoazanium

InChI

InChI=1S/C8H6N6O7/c15-5(16)1-3-7(12-20-10-3)9-14(19)8-4(2-6(17)18)11-21-13-8/h1-2H2,(H,15,16)(H,17,18)

InChI Key

KRVFREAIMKBNLL-UHFFFAOYSA-N

SMILES

C(C1=NON=C1N=[N+](C2=NON=C2CC(=O)O)[O-])C(=O)O

Canonical SMILES

C(C1=NON=C1N=[N+](C2=NON=C2CC(=O)O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE likely involves the formation of oxadiazole rings through cyclization reactions. Common starting materials might include hydrazides and carboxylic acids, which undergo cyclization in the presence of dehydrating agents such as phosphorus oxychloride or sulfuric acid.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxadiazole N-oxides.

    Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the oxadiazole rings, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted oxadiazoles, N-oxides, or hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE may be used as an intermediate in the synthesis of more complex molecules, or as a ligand in coordination chemistry.

Biology

In biological research, oxadiazole derivatives are often explored for their potential as antimicrobial, antifungal, or anticancer agents due to their ability to interact with biological macromolecules.

Medicine

Medicinal applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action for (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another oxadiazole isomer with different electronic properties and reactivity.

    1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and materials science.

    1,2,5-Thiadiazole: A sulfur-containing analog with distinct chemical behavior.

Uniqueness

(1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE is unique due to its specific substitution pattern and the presence of multiple oxadiazole rings, which may confer unique electronic and steric properties, making it valuable for specific applications in research and industry.

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